molecular formula C13H14INS3 B5017053 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide

4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide

Cat. No. B5017053
M. Wt: 407.4 g/mol
InChI Key: GOPSRTNHGMZVRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide, also known as DMTMQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DMTMQ is a quinoline-based compound that contains two sulfur atoms in its structure, making it an interesting candidate for further investigation.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide is not fully understood, but it is believed to function as a charge-transporting material in organic electronic devices. It has been shown to have high electron mobility and good stability, making it a promising candidate for use in these applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in laboratory settings. However, it has been found to be relatively non-toxic and stable, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide in laboratory experiments is its stability and low toxicity, which makes it a safe and reliable material to work with. Its high electron mobility and charge-transporting properties also make it a promising candidate for use in organic electronics. However, one limitation is that it can be difficult to synthesize and purify, which can make it more challenging to work with in some settings.

Future Directions

There are a number of potential future directions for research on 4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide. One area of interest is its use in organic electronics, particularly in the development of more efficient and stable OLEDs and perovskite solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as catalysis and drug delivery.

Synthesis Methods

4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide can be synthesized through a number of different methods, including the reaction of 2-chloro-3,4-dimethylquinoline with sodium sulfide and methyl iodide, or the reaction of 2,3-dimethylquinoxaline with sulfur and methyl iodide. The resulting compound can be purified through recrystallization or column chromatography.

Scientific Research Applications

4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide has been found to have a number of potential applications in scientific research, particularly in the field of organic electronics. It has been used as a dopant in organic light-emitting diodes (OLEDs), where it can improve the efficiency and stability of the device. This compound has also been studied for its potential as a hole-transporting material in perovskite solar cells, where it can improve the device's performance.

properties

IUPAC Name

4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NS3.HI/c1-13(2)11-10(12(15-3)17-16-11)8-6-4-5-7-9(8)14-13;/h4-7,14H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPSRTNHGMZVRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=[S+]S2)SC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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